
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SAH, is a purine analog that has been widely used in scientific research for its ability to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH). SAH is a potent inhibitor of SAHH, which is an enzyme that plays a critical role in the regulation of cellular methylation processes. In
Wirkmechanismus
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH by binding to the active site of the enzyme. This binding prevents the enzyme from hydrolyzing this compound to form homocysteine and adenosine. As a result, this compound accumulates in cells, leading to changes in DNA methylation patterns and alterations in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular function and physiology. The accumulation of this compound in cells leads to changes in DNA methylation patterns, which can alter gene expression and cellular function. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in scientific research has several advantages. This compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH, which allows researchers to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a promising candidate for future therapeutic applications.
However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, this compound is highly unstable and can degrade quickly, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione in scientific research. One potential application is the use of this compound as a therapeutic agent for the treatment of inflammatory and tumor-related diseases. Additionally, the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in epigenetic regulation is an area of active research, and this compound may be used as a tool to further study this process. Finally, the development of new and improved methods for synthesizing this compound may lead to increased use of this molecule in scientific research.
Conclusion:
In conclusion, this compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH that has been widely used in scientific research to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. This compound has significant effects on cellular function and physiology and has potential therapeutic applications in the treatment of inflammatory and tumor-related diseases. While there are limitations to the use of this compound in lab experiments, the development of new and improved methods for synthesizing this molecule may lead to increased use in scientific research.
Wissenschaftliche Forschungsanwendungen
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool to study the role of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH in cellular methylation processes. This compound is a potent inhibitor of 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneH, which leads to the accumulation of S-adenosylhomocysteine (this compound) in cells. This accumulation of this compound has been shown to lead to changes in DNA methylation patterns, which can have significant effects on gene expression and cellular function.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h5,9H,1,6-8H2,2-4H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEWKNDYUKISGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


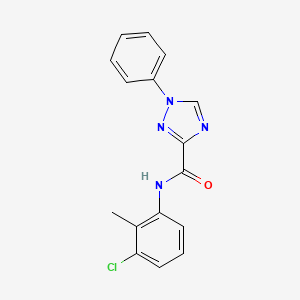
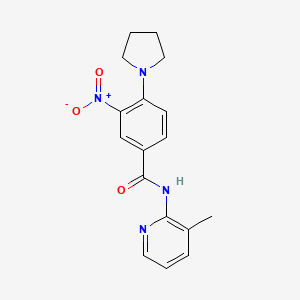

![N-1-adamantyl-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4392462.png)
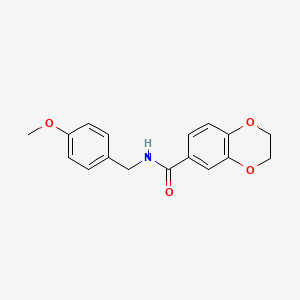
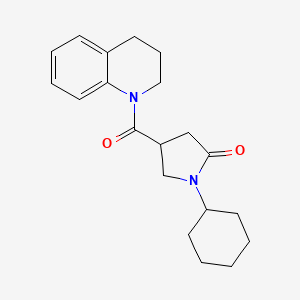
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4392487.png)
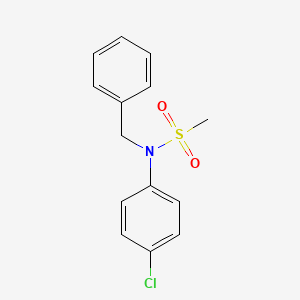
![2-(4-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392508.png)
![2-(4-morpholinyl)-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4392516.png)
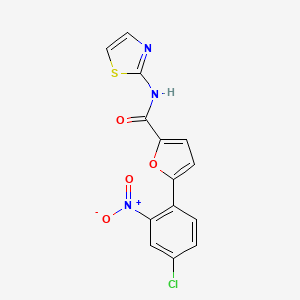
![N-[(4-methoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B4392520.png)
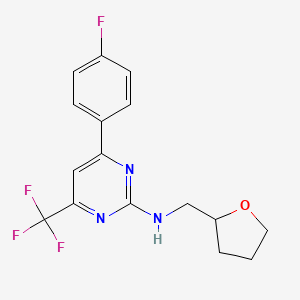
![4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392541.png)
